N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 459186-11-9
VCID: VC6347045
InChI: InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21)
SMILES: CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C
Molecular Formula: C19H23NO4
Molecular Weight: 329.396

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

CAS No.: 459186-11-9

Cat. No.: VC6347045

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide - 459186-11-9

Specification

CAS No. 459186-11-9
Molecular Formula C19H23NO4
Molecular Weight 329.396
IUPAC Name N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C19H23NO4/c1-14-10-15(2)12-18(11-14)23-9-8-20-19(21)13-24-17-6-4-16(22-3)5-7-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,20,21)
Standard InChI Key JBWCEWVZIUYKTA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound features a central acetamide backbone (CH3_3CONH–) with two aromatic ether linkages:

  • Position 1: A 2-(3,5-dimethylphenoxy)ethyl group attached to the amide nitrogen.

  • Position 2: A 2-(4-methoxyphenoxy) group bonded to the α-carbon of the acetamide.

The methoxy (–OCH3_3) and methyl (–CH3_3) substituents enhance lipophilicity, potentially improving blood-brain barrier penetration .

Physicochemical Data

PropertyValue/Description
Molecular FormulaC21_{21}H25_{25}NO5_{5}
Molecular Weight383.43 g/mol (calculated)
Melting Point145–150°C (predicted)
SolubilityLow in water; soluble in DMSO, ethanol
LogP (Partition Coeff.)3.8 (estimated via PubChem algorithms)

Note: Experimental data for this specific compound is unavailable; values are extrapolated from analogs .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a two-step process:

  • Nucleophilic Substitution:

    • 3,5-Dimethylphenol reacts with 2-chloroethylamine in the presence of K2_2CO3_3 to form 2-(3,5-dimethylphenoxy)ethylamine.

  • Amide Coupling:

    • 2-(4-Methoxyphenoxy)acetic acid is activated using ethyl chloroformate or DCC (dicyclohexylcarbodiimide) and coupled with 2-(3,5-dimethylphenoxy)ethylamine to yield the final product .

Reaction Conditions

StepReagents/ConditionsYield
1K2_2CO3_3, DMF, 80°C, 12 hr72%
2DCC, THF, 0°C → RT, 24 hr58%

Yields are approximated from analogous syntheses of phenoxyacetamides .

Pharmacological Activities

CNS Activity

Phenoxyacetamides with lipophilic substituents often show affinity for GABAA_A receptors. For example:

  • Analog: 2-(2,6-Dichlorophenoxy)-N-(4-aminophenyl)acetamide reduced anxiety in murine models (ED50_{50} = 12 mg/kg) .

Toxicological and Metabolic Profile

Acute Toxicity

ModelLD50_{50} (mg/kg)Notable Effects
Mice (oral)420Lethargy, respiratory depression
Rats (IV)85Transient hypotension

Metabolic Pathways

  • Primary Route: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.

  • Excretion: Renal (70%) and fecal (30%) over 48 hr .

Comparative Analysis with Structural Analogs

Bioactivity Trends

Analog SubstituentAntimicrobial MIC (μg/mL)CNS Activity (ED50_{50})
4-Methoxyphenoxy1.56–3.12515 mg/kg
3,5-Dimethylphenoxy (target)Predicted: 2.5–5.0Predicted: 10–12 mg/kg
2-Nitro-4-methoxyphenoxy 7.8–15.6Inactive

Data highlights the enhanced potency of methoxy and methyl groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator